molecular formula C10H10N2 B8331993 1-phenyl-2-methyl-1H-imidazole

1-phenyl-2-methyl-1H-imidazole

Cat. No.: B8331993
M. Wt: 158.20 g/mol
InChI Key: ZQNVWAQNCHHONO-UHFFFAOYSA-N
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Description

1-phenyl-2-methyl-1H-imidazole is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole compounds exhibit significant antibacterial properties. For instance, Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity against common pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Their findings indicated that certain derivatives showed promising antibacterial effects, with specific compounds achieving low minimum inhibitory concentrations (MIC) compared to standard antibiotics .

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
1a816
1b48

Anticancer Potential

The anticancer properties of imidazole derivatives have also been extensively studied. For example, Yurttas et al. developed various compounds based on the imidazole structure and tested their cytotoxicity against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver). The results indicated that several compounds exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics like cisplatin .

Table 2: Cytotoxicity of Imidazole Derivatives

CompoundIC50 (µM) C6IC50 (µM) HepG2
20a27.0 ± 1.4150.0 ± 5.0
20g15.67 ± 2.5258.33 ± 2.89

Material Science Applications

Imidazole derivatives are also utilized in the development of advanced materials, particularly in the synthesis of covalent organic frameworks (COFs). These materials are known for their tunable structures and porosity, making them suitable for applications in gas storage and separation, catalysis, and drug delivery systems .

Table 3: Properties of Imidazole-Based Covalent Organic Frameworks

PropertyValue
Surface Area (m²/g)Up to 1200
Pore Volume (cm³/g)0.5
StabilityHigh at room temperature

Catalytic Applications

The catalytic potential of imidazole derivatives has been explored in various reactions, including C–H activation and cross-coupling reactions. These compounds serve as effective ligands in transition metal-catalyzed reactions, enhancing reaction rates and selectivity .

Table 4: Catalytic Activity of Imidazole Derivatives

Reaction TypeCatalyst UsedYield (%)
C–H AlkenylationPd(II)-imidazole complex85
Suzuki CouplingNi(II)-imidazole complex90

Case Study: Anticancer Activity

In a study conducted by Hsieh et al., various imidazole derivatives were synthesized and evaluated for their anticancer activity against several cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The study highlighted the structure-activity relationship of these compounds and identified lead candidates with promising therapeutic indices .

Case Study: Antimicrobial Efficacy

Roopashree et al. investigated the antimicrobial efficacy of imidazole derivatives against HeLa cells using the MTT assay. Their findings reinforced the potential of imidazole compounds as effective agents against cancer cell proliferation, contributing to ongoing research in anticancer drug development .

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

2-methyl-1-phenylimidazole

InChI

InChI=1S/C10H10N2/c1-9-11-7-8-12(9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

ZQNVWAQNCHHONO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC=CC=C2

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.